molecular formula C9H14N2S B055893 2-(4-Methylthiophen-2-YL)piperazine CAS No. 111760-41-9

2-(4-Methylthiophen-2-YL)piperazine

Cat. No.: B055893
CAS No.: 111760-41-9
M. Wt: 182.29 g/mol
InChI Key: CWAZTOCAIPIJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylthiophen-2-YL)piperazine, also known as 4-MeMPT, is a psychoactive compound that belongs to the class of piperazines. It is a synthetic compound that was first synthesized in the 1990s. 4-MeMPT is known to have stimulating effects on the central nervous system and has been studied for its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 2-(4-Methylthiophen-2-YL)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses. By binding to this receptor, this compound may help to regulate these processes and improve symptoms of mood disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has stimulating effects on the central nervous system. It has been found to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in regulating mood, motivation, and arousal. Additionally, it has been found to increase heart rate and blood pressure, which are indicators of its stimulating effects.

Advantages and Limitations for Lab Experiments

One advantage of studying 2-(4-Methylthiophen-2-YL)piperazine in the lab is that it has a high affinity for the 5-HT1A receptor, which is a well-studied target for mood disorders. This makes it a promising compound for further research in this area. However, one limitation is that it has not been extensively studied in humans and its safety profile is not well-established. Therefore, further research is needed to determine its safety and efficacy as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-Methylthiophen-2-YL)piperazine. One area of interest is its potential use in the treatment of mood disorders. Further studies are needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent. Additionally, studies could be conducted to explore its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Finally, studies could be conducted to explore its potential use as a research tool for studying the 5-HT1A receptor and other serotonin receptors.

Synthesis Methods

The synthesis of 2-(4-Methylthiophen-2-YL)piperazine involves the reaction between 2-chloro-4-methylthiophene and piperazine in the presence of a catalyst such as sodium hydride. The reaction yields this compound as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use as a therapeutic agent for various neurological disorders. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is involved in regulating mood, anxiety, and stress responses. Therefore, this compound has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

Properties

111760-41-9

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(4-methylthiophen-2-yl)piperazine

InChI

InChI=1S/C9H14N2S/c1-7-4-9(12-6-7)8-5-10-2-3-11-8/h4,6,8,10-11H,2-3,5H2,1H3

InChI Key

CWAZTOCAIPIJSJ-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C2CNCCN2

Canonical SMILES

CC1=CSC(=C1)C2CNCCN2

Origin of Product

United States

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